4-氟-2-甲基-DL-苯基甘氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

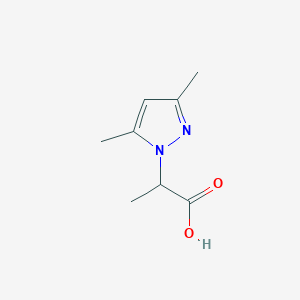

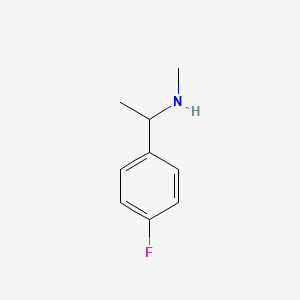

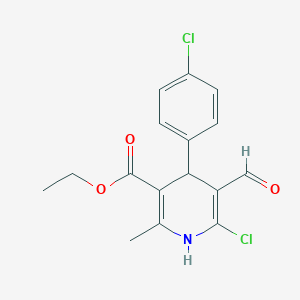

4-Fluoro-2-methyl-DL-phenylglycine is a fluorinated analogue of phenylglycine, a compound that is of interest due to its potential biological activity and its use as a building block in medicinal chemistry. The presence of a fluorine atom can significantly alter the chemical and physical properties of a molecule, potentially leading to enhanced biological activity or altered pharmacokinetics.

Synthesis Analysis

The synthesis of fluorinated analogues of phenylglycine, such as 4-Fluoro-2-methyl-DL-phenylglycine, can be achieved through various synthetic routes. One approach involves the amidoalkylation of phosphorus trichloride with aromatic aldehydes and acetamide to produce phosphonic acid analogues with fluorine substituents on the phenyl ring . Another method, known as the 'Dutch resolution,' involves the resolution of racemic mixtures using (+)-10-camphorsulfonic acid and phenylglycine, which can lead to the formation of mixed crystals containing the desired enantiomer .

Molecular Structure Analysis

The molecular structure of fluorinated phenylglycine derivatives can be characterized using techniques such as NMR, ESI-MS spectroscopy, and single-crystal X-ray diffraction. These methods have been used to determine the unusual structures of various \u03b1-aminophosphonates with fluorine substituents, which are analogues of phenylglycine . For instance, ortho-fluorophenylglycine has been found to consist of a planar acetate anion with a fluorophenyl group attached at a dihedral angle, indicating the influence of fluorine on the overall molecular conformation .

Chemical Reactions Analysis

The introduction of a fluorine atom into the phenylglycine structure can influence its reactivity and interaction with other molecules. For example, in the case of ortho-fluorophenylglycine, the amino hydrogen atoms are involved in hydrogen bonding with carboxylate oxygen atoms of adjacent molecules in the crystal, which could affect its chemical behavior . The specific reactivity of 4-Fluoro-2-methyl-DL-phenylglycine would depend on the position and electronic effects of the fluorine atom and the methyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Fluoro-2-methyl-DL-phenylglycine are influenced by the presence of the fluorine atom and the methyl group. Fluorine is highly electronegative, which can affect the acidity of the adjacent amino group and the overall polarity of the molecule. The methyl group can contribute to steric hindrance and affect the molecule's hydrophobicity. The crystal structure analysis of related fluorinated phenylglycine analogues suggests that these compounds can form solid solutions and exhibit specific solid-state behaviors, such as those observed in the Dutch resolution process .

科学研究应用

手性分辨和对映异构体分离

4-氟-2-甲基-DL-苯基甘氨酸作为更广泛的苯基甘氨酸家族的一部分,在手性分辨混合物中已经得到应用。例如,使用松节酸环萜酯对苯基甘氨酸进行分辨的过程展示了这类化合物在实现对映异构体纯度方面的实用性,这对于各种药物应用至关重要(Kaptein et al., 2000)。这一过程突显了混合晶体的形成,有助于选择性结晶所需的对映异构体。

合成和结构分析

对苯基甘氨酸衍生物的结构分析和合成途径,包括具有氟取代基的衍生物,为它们在生物活性和作为药物化学中的构建块的潜力提供了见解。例如,已合成了苯基甘氨酸的氟取代的α-氨基膦酸类似物的新晶体结构,该研究强调了详细结构和性质知识对它们在药物开发中的应用的重要性(Wanat et al., 2020)。

生物活性和抗癌性能

对由苯基甘氨酸衍生的螺环哌啶-4-酮的抗分枝杆菌性能的探索性研究展示了该化合物在治疗应用中的潜力。这些衍生物已经显示出在体外和体内对结核分枝杆菌具有显著的活性,其中氟苯基变体表现出重要的效力(Kumar et al., 2008)。这些发现强调了4-氟-2-甲基-DL-苯基甘氨酸衍生物在解决结核病等全球健康挑战中的相关性。

对映选择性包含和药物开发

苯基甘氨酸衍生物的对映选择性包含性质进一步说明了它们在制药研究中的实用性。(R)-苯基甘氨酰-(R)-苯基甘氨酸包含亚砜的高对映选择性能力是开发手性药物和研究分子水平药物相互作用的有价值特征(Akazome et al., 2000)。

安全和危害

The safety information for 4-Fluoro-2-methyl-DL-phenylglycine indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

作用机制

Target of Action

The primary target of 4-Fluoro-2-methyl-DL-phenylglycine is currently unknown. This compound is a derivative of phenylglycine , which is a non-proteinogenic alpha amino acid related to alanine, but with a phenyl group in place of the methyl group . Phenylglycine exhibits some biological activity

Pharmacokinetics

Its molecular weight is 183.18 g/mol , which may influence its bioavailability and distribution within the body.

属性

IUPAC Name |

2-amino-2-(4-fluoro-2-methylphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-5-4-6(10)2-3-7(5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCULNOTXKQRTCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-methyl-DL-phenylglycine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-Hydroxy-1-[(2-nitrophenyl)methyl]pyrrole-2-carboximidamide](/img/structure/B1309093.png)

![N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-fluoroaniline](/img/structure/B1309108.png)

![2-[(4-Hydroxy-3-methoxyphenyl)methylideneamino]-5-phenylfuran-3-carbonitrile](/img/structure/B1309125.png)

![4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1309138.png)